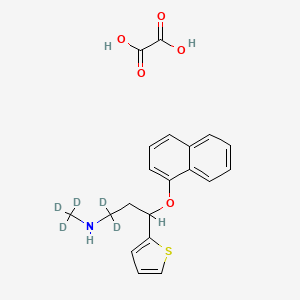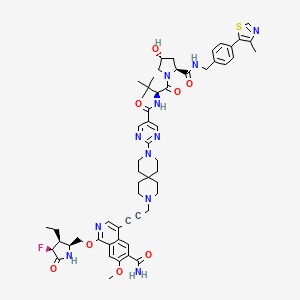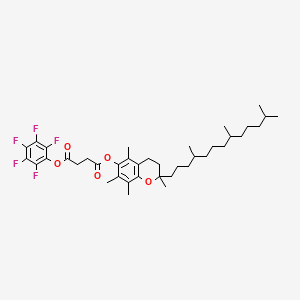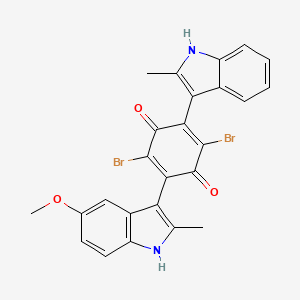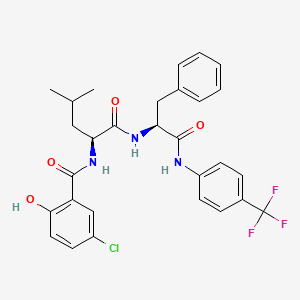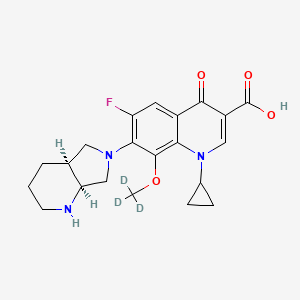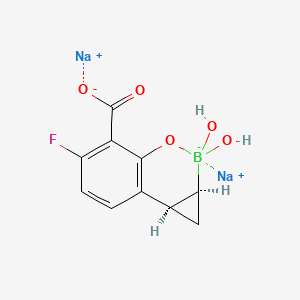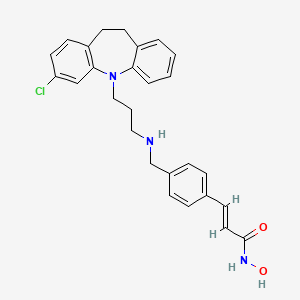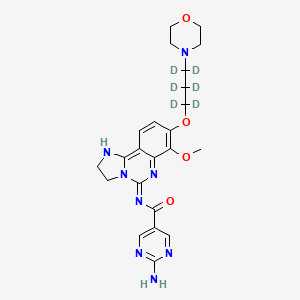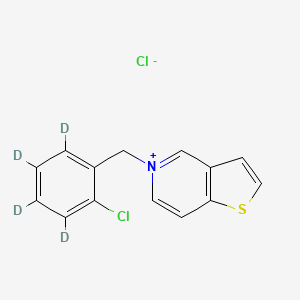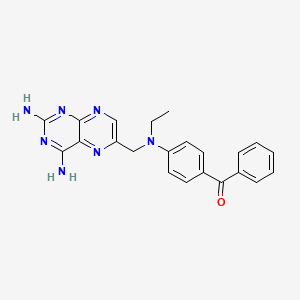
TbPTR1 inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TbPTR1 inhibitor 1 is a compound designed to inhibit the enzyme pteridine reductase 1 (PTR1) in the parasite Trypanosoma brucei. This enzyme is crucial for the parasite’s survival as it helps in the reduction of pterins and folates, which are essential for its growth and replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TbPTR1 inhibitor 1 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. One common synthetic route involves the use of a tricyclic-based compound, such as 2,4-diaminopyrimido[4,5-b]indol-6-ol, which is synthesized through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
TbPTR1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the inhibitory effect.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, affecting its binding affinity to PTR1.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties. These derivatives are tested for their efficacy in inhibiting PTR1 and their overall therapeutic potential.
科学研究应用
TbPTR1 inhibitor 1 has several scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and structure-activity relationships.
Biology: The compound is used to investigate the metabolic pathways of Trypanosoma brucei and the role of PTR1 in parasite survival.
Medicine: this compound is a potential lead compound for developing new treatments for Human African Trypanosomiasis.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting and studying trypanosomatid infections.
作用机制
TbPTR1 inhibitor 1 exerts its effects by binding to the active site of the PTR1 enzyme, thereby preventing the reduction of pterins and folates. This inhibition disrupts the parasite’s folate metabolism, leading to impaired DNA synthesis and cell division . The compound also shows activity against DHFR, further enhancing its therapeutic potential by targeting multiple pathways essential for parasite survival .
相似化合物的比较
Similar Compounds
Similar compounds to TbPTR1 inhibitor 1 include:
Pyrimethamine: A known DHFR inhibitor that also targets PTR1, though with reduced affinity.
Cycloguanil: Another DHFR inhibitor with activity against PTR1.
Sesquiterpene lactones: Natural products identified as dual inhibitors of PTR1 and DHFR.
Uniqueness
This compound is unique due to its specific design to target both PTR1 and DHFR in Trypanosoma brucei. This dual inhibition approach enhances its efficacy and reduces the likelihood of resistance development. Additionally, the compound’s tricyclic-based structure provides a novel scaffold for further optimization and development of more potent inhibitors .
属性
分子式 |
C22H21N7O |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
[4-[(2,4-diaminopteridin-6-yl)methyl-ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28) |
InChI 键 |
ASBJYAZYFSRQAB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




